molecular formula C9H4BrF3O2 B13619040 6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one

6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13619040
M. Wt: 281.03 g/mol
InChI Key: LSDRTELTGWYHKC-UHFFFAOYSA-N
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Description

6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound characterized by the presence of bromine, trifluoromethyl, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one typically involves the bromination of a suitable benzofuran precursor followed by the introduction of the trifluoromethyl group. One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline

Uniqueness

6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one is unique due to its specific combination of bromine, trifluoromethyl, and benzofuran moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H4BrF3O2

Molecular Weight

281.03 g/mol

IUPAC Name

6-bromo-4-(trifluoromethyl)-1-benzofuran-3-one

InChI

InChI=1S/C9H4BrF3O2/c10-4-1-5(9(11,12)13)8-6(14)3-15-7(8)2-4/h1-2H,3H2

InChI Key

LSDRTELTGWYHKC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2O1)Br)C(F)(F)F

Origin of Product

United States

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